3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine
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Overview
Description
3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms Imidazole derivatives are known for their broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step synthesis processes. For example, the reaction of imidazole with formaldehyde to produce 3-imidazolylmethanol, followed by further reactions to introduce the desired substituents . These processes are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, forming coordination complexes that are crucial for its biological activity. These interactions can inhibit enzymes or disrupt cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Omeprazole: An antiulcer drug that features an imidazole ring.
Uniqueness
3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial settings .
Properties
CAS No. |
1562727-30-3 |
---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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